molecular formula C11H15N3O6 B12940139 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate CAS No. 23571-47-3

2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate

Cat. No.: B12940139
CAS No.: 23571-47-3
M. Wt: 285.25 g/mol
InChI Key: ABZLDANJLQFTLS-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate is a synthetic nitroimidazole derivative with the molecular formula C11H15N3O6 . Nitroimidazoles are a significant class of heterocyclic compounds whose biological activity is primarily attributed to the nitro group attached to the imidazole ring. This structure is a key pharmacophore in several antiprotozoal drugs . Related 5-nitroimidazoles, such as metronidazole, tinidazole, and ornidazole, are well-established as effective treatments for infections like amebiasis, giardiasis, and trichomoniasis . The core mechanism of action for these compounds involves the enzymatic reduction of the nitro group within anaerobic microorganisms. This reduction generates reactive intermediates that cause damage to microbial DNA and critical proteins, leading to cell death . The specific structural features of 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate, including the 5-ethyl substituent and the ethyl succinate side chain, suggest it may have been investigated for its potential as a prodrug, aiming to modify solubility, absorption, or delivery of the active nitroimidazole moiety. Its research value lies in the ongoing exploration of structure-activity relationships (SAR) within the 5-nitroimidazole family, which has historically been focused on developing improved anti-infective agents . This product is strictly intended for laboratory research to further such chemical and pharmacological studies. 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23571-47-3

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

4-[2-(5-ethyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C11H15N3O6/c1-2-8-7-12-11(14(18)19)13(8)5-6-20-10(17)4-3-9(15)16/h7H,2-6H2,1H3,(H,15,16)

InChI Key

ABZLDANJLQFTLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration of 5-ethylimidazole: The nitration of 5-ethylimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring.

    Alkylation: The nitroimidazole is then alkylated with ethylene oxide under basic conditions to form the ethoxy derivative.

    Esterification: The ethoxy derivative is esterified with succinic anhydride in the presence of a catalyst such as pyridine to form the final product, 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and temperatures.

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed

    Reduction: 4-(2-(5-Ethyl-2-amino-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)butanoic acid and corresponding alcohol.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of nitroimidazole compounds exhibit notable antimicrobial activities. For instance, studies on similar nitroimidazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus species . The antibacterial activity is attributed to the nitro group, which plays a crucial role in the mechanism of action against microbial cells.

Antigiardial Activity

The compound's potential against Giardia lamblia, a common intestinal parasite, has been investigated. Similar derivatives have been found to overcome resistance to traditional treatments like metronidazole. In particular, modifications at the 2-position of the imidazole ring have led to enhanced antigiardial activity . This suggests that 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate may also exhibit similar properties, warranting further exploration.

Study on Antibacterial Activity

A study synthesized various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, including compounds structurally related to 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate. The results indicated significant antibacterial activity against aerobic bacteria, with some compounds showing minimal inhibitory concentrations (MIC) as low as 250 µg/mL . This highlights the potential therapeutic applications of such compounds in treating bacterial infections.

Evaluation of Antigiardial Compounds

In another study examining new derivatives of 5-nitroimidazole, compounds with structural similarities to 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate were found to be effective against Giardia lamblia. These compounds not only showed improved efficacy but also reduced toxicity compared to traditional treatments . This suggests a promising avenue for developing new antigiardial drugs.

Implications for Drug Development

The findings surrounding 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate indicate its potential as a lead compound in drug development, particularly for antimicrobial and antiparasitic therapies. The structural modifications that enhance biological activity while minimizing toxicity are crucial for developing safe and effective medications.

Mechanism of Action

The mechanism of action of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate include:

Compound Name Substituents Core Structure Key Functional Groups
2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate Ethyl (C2H5), succinate ester Nitroimidazole Nitro, succinate ester
Mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) succinate Methyl (CH3), succinate ester Nitroimidazole Nitro, succinate ester
Ethyl 2-(2-nitroimidazol-1-yl)acetate Acetate ester Nitroimidazole Nitro, acetate ester
Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate Ethyl, carboxylate ester Nitroimidazole Nitro, carboxylate ester

Structural Insights :

  • Ester Type : Substituting succinate with acetate (e.g., Ethyl 2-(2-nitroimidazol-1-yl)acetate) shortens the ester chain, lowering molecular weight (199.16 g/mol vs. ~265 g/mol for succinate derivatives) and altering solubility profiles .

Physicochemical Properties

Data derived from analogs and computational predictions:

Property 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate Mono(5-methyl analog) Ethyl 2-(2-nitroimidazol-1-yl)acetate
Molecular Weight (g/mol) ~265 (estimated) ~251 (estimated) 199.16
XLogP3 ~0.5 (predicted) ~0.3 0.3
Hydrogen Bond Acceptors 7 7 5
Topological Polar Surface Area (Ų) ~120 ~120 89.9
Water Solubility Moderate (succinate enhances hydrophilicity) Moderate Low (acetate ester)

Key Findings :

  • The succinate group in the target compound improves water solubility compared to acetate esters, making it more suitable for pharmaceutical formulations .

Biological Activity

2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate is a compound belonging to the nitroimidazole class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitroimidazole moiety, which is crucial for its biological activity. The structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₄
  • Molecular Weight : 253.24 g/mol

Nitroimidazole derivatives typically exert their biological effects through the following mechanisms:

  • Reduction in Hypoxic Conditions : Nitroimidazoles are reduced under hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit cell proliferation.
  • Generation of Free Radicals : The reduction process generates free radicals that contribute to cytotoxicity, particularly in hypoxic tumor environments.
  • Inhibition of Nucleic Acid Synthesis : These compounds interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cells.

Antimicrobial Activity

Research indicates that 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate exhibits significant antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.44 µg/mL
Escherichia coli0.71 µg/mL
Pseudomonas aeruginosa1.25 µg/mL

Anticancer Activity

The compound has shown promise in cancer treatment due to its ability to selectively target hypoxic tumor cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Case Study: Efficacy Against Cancer Cell Lines

A detailed study evaluated the cytotoxic effects of 2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate on several cancer cell lines:

  • Cell Lines Tested : A549 (lung carcinoma), HCT-116 (colon carcinoma), and T98G (glioblastoma).
  • Results :
    • A549 cells showed an IC50 value of 0.25 µM.
    • HCT-116 cells exhibited significant apoptosis at concentrations above 0.5 µM.

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)Reference
A549 (Lung)0.25
HCT-116 (Colon)0.50
T98G (Glioblastoma)0.30

Safety and Toxicology

While the compound shows promising activity, safety evaluations are crucial for therapeutic applications. Preliminary studies indicate low toxicity profiles at therapeutic doses, but further investigations are necessary to fully understand its safety margins.

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